molecular formula C19H22O5 B11164825 tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11164825
M. Wt: 330.4 g/mol
InChI Key: QRXHRSIAAPNXOI-UHFFFAOYSA-N
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Description

tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate (Molecular formula: C₁₉H₂₂O₅; molecular weight: 330.38 g/mol) is a cyclopenta[c]chromene derivative characterized by a fused bicyclic system (cyclopentane and chromene rings) with a methyl group at position 6, a ketone at position 4, and a tert-butyl ester-linked acetoxy group at position 7 . Its structure combines lipophilic (tert-butyl) and electron-withdrawing (ketone) groups, which influence its physicochemical and pharmacological properties .

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C19H22O5/c1-11-15(22-10-16(20)24-19(2,3)4)9-8-13-12-6-5-7-14(12)18(21)23-17(11)13/h8-9H,5-7,10H2,1-4H3

InChI Key

QRXHRSIAAPNXOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Final coupling: The final step involves coupling the chromenone core with the tert-butyl ester group under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using scalable reaction conditions and cost-effective reagents.

Chemical Reactions Analysis

tert-Butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others, allowing for the creation of derivatives with varied properties.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in areas like anti-inflammatory and anticancer research.

    Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Several analogues feature halogen substitutions, which alter electronic properties and steric bulk:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-((tert-butoxycarbonyl)amino)-2-phenylacetate C₂₉H₂₈ClNO₇ Cl (position 8), phenyl, tert-Boc-amino group 546.00 Chlorine increases electronegativity; phenyl enhances aromatic interactions .
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate C₂₁H₂₂ClNO₇ Cl (position 8), tert-Boc-amino acetate 436.86 Chlorine substitution; glycinate chain introduces hydrogen-bonding potential .

Key Findings :

  • The tert-butoxycarbonyl (Boc) group in analogues improves metabolic stability by protecting reactive amine functionalities .

Ester Group Variations

Variations in the ester moiety significantly impact solubility and hydrolysis kinetics:

Compound Name Molecular Formula Ester Group Molecular Weight (g/mol) Key Differences
methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate C₁₆H₁₄O₅ Methyl 286.28 Smaller ester group reduces steric hindrance, increasing hydrolysis susceptibility .
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate C₂₃H₂₁F₃O₅ tert-butyl 434.41 Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability .

Key Findings :

  • The tert-butyl ester in the target compound provides greater steric protection against enzymatic hydrolysis compared to methyl esters, prolonging half-life .

Substituent Effects on Physicochemical Properties

Substituents on the chromene core modulate lipophilicity and solubility:

Compound Name LogP* (Predicted) Aqueous Solubility (mg/mL)* Key Substituent Effects
tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate 3.2 0.12 tert-butyl increases LogP, reducing solubility .
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivatives 3.5–4.1 0.05–0.08 Chlorine and phenyl groups further elevate LogP .
Methyl ester analogues 2.5–2.8 0.25–0.40 Smaller esters improve solubility but reduce stability .

*Predicted values based on structural analogs and computational models.

Key Findings :

  • Bulky substituents (e.g., tert-butyl, trifluoromethyl) enhance membrane permeability but reduce aqueous solubility, critical for oral bioavailability .
  • Polar groups (e.g., Boc-protected amines) balance lipophilicity and solubility, optimizing drug-likeness .

Biological Activity

tert-butyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate, also known as CAS 307548-86-3, is a chemical compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C19H22O5
  • Molecular Weight : 330.4 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its potential roles in various biological contexts, including:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines.
  • Antiviral Properties : Some studies suggest that related compounds may possess antiviral activity.

Antitumor Activity

A study focusing on the synthesis and evaluation of coumarin derivatives, including those similar to this compound, demonstrated significant antitumor activity. The data indicated that these compounds could inhibit cell proliferation through various mechanisms:

CompoundCell LineIC50 (μM)Mechanism of Action
Coumarin Derivative AHeLa15.5Induction of apoptosis
Coumarin Derivative BMCF720.0Cell cycle arrest
tert-butyl derivativeA54918.3Inhibition of angiogenesis

The IC50 values suggest that the tert-butyl derivative exhibits moderate potency against lung cancer cells (A549), indicating its potential as an antitumor agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and proliferation.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of coumarin derivatives, highlighting the following findings:

  • Synthesis and Characterization : The synthesis process involves various organic reactions leading to the formation of structurally diverse derivatives.
  • Biological Evaluation : In vitro assays reveal significant cytotoxicity against several cancer cell lines, supporting further investigation into their therapeutic potential.

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